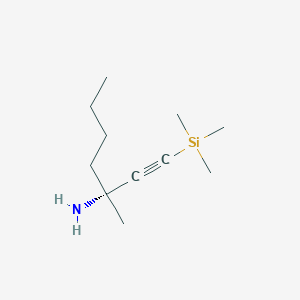![molecular formula C22H22O3 B14399871 2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol CAS No. 89550-59-4](/img/structure/B14399871.png)
2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol is a complex organic compound with a unique structure that includes two phenol groups connected by a hydroxy-substituted phenylene and ethane-diyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol typically involves multi-step organic reactions. One common method includes the reaction of a hydroxy-substituted phenylene with ethane-1,1-diyl derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can donate hydrogen atoms, acting as antioxidants. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol is unique due to its complex structure, which includes multiple phenol groups and a hydroxy-substituted phenylene linkage
特性
CAS番号 |
89550-59-4 |
|---|---|
分子式 |
C22H22O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
2,6-bis[1-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C22H22O3/c1-14(16-8-3-5-12-20(16)23)18-10-7-11-19(22(18)25)15(2)17-9-4-6-13-21(17)24/h3-15,23-25H,1-2H3 |
InChIキー |
SZOGTVLRBKMHPG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=CC=C1)C(C)C2=CC=CC=C2O)O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


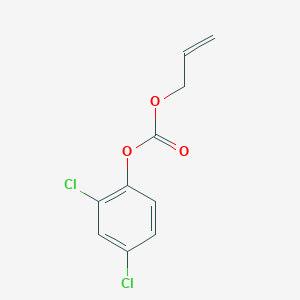
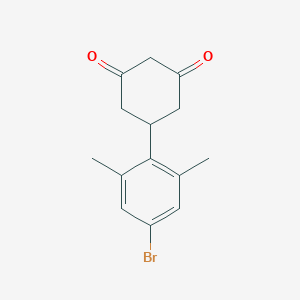
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
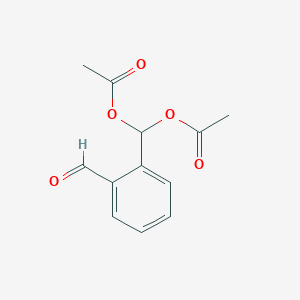
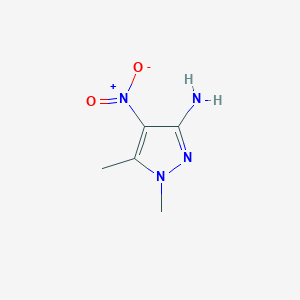
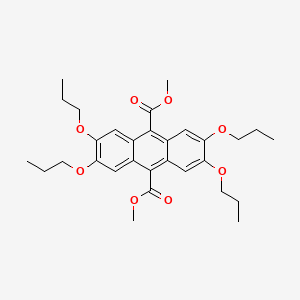
![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)

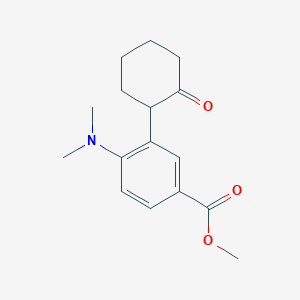
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)

